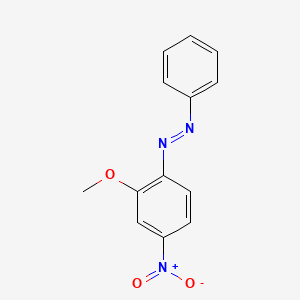

2-Methoxy-4-nitroazobenzene

説明

2-Methoxy-4-nitroazobenzene is an azo compound characterized by a methoxy (–OCH₃) group at the 2-position and a nitro (–NO₂) group at the 4-position of the benzene ring. It is structurally significant in both biological and materials science. In biological contexts, it is a metabolite of 2-methoxy-4-aminoazobenzene and acts as a selective inducer of cytochrome P450IA2 (CYP1A2) in rats, influencing enzyme activity . In materials science, its derivatives serve as chromophores in nonlinear optical (NLO) applications due to their polarizable azo linkages and electron-withdrawing nitro groups, enabling high hyperpolarizability and polar order in thin films .

特性

CAS番号 |

64042-15-5 |

|---|---|

分子式 |

C13H11N3O3 |

分子量 |

257.24 g/mol |

IUPAC名 |

(2-methoxy-4-nitrophenyl)-phenyldiazene |

InChI |

InChI=1S/C13H11N3O3/c1-19-13-9-11(16(17)18)7-8-12(13)15-14-10-5-3-2-4-6-10/h2-9H,1H3 |

InChIキー |

KTFBYPAJVPDRGB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=CC=C2 |

正規SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=CC=C2 |

同義語 |

3-methoxy-4-nitroazobenzene |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Azo-Based Analogs

(a) 4-Dimethylaminoazobenzene

- Structure: Contains a dimethylamino (–N(CH₃)₂) group instead of methoxy–nitro substituents.

- Properties: Known carcinogenicity and incompatibility with oxidizing agents and strong acids (e.g., HCl, H₂SO₄) necessitate stringent handling protocols .

- Applications : Historically used as a dye but phased out due to toxicity. Contrasts with 2-methoxy-4-nitroazobenzene, which is studied for enzyme induction and NLO applications .

(b) 4’-(Dimethylamino)-2-methoxy-4-nitroazobenzene

- Structure: Adds a dimethylamino group to the para position of the second benzene ring.

- NLO Performance : Exhibits a high d₃₃/d₃₁ ratio (~3.2–3.9), indicating strong polar order in single-chromophore films. Blends with other chromophores (e.g., 34+36) show reduced ratios (2.0–2.2), highlighting the importance of structural purity for optimal NLO activity .

Nitro- and Methoxy-Substituted Derivatives

(a) 2-Methoxy-4-nitroaniline

- Structure : Replaces the azo (–N=N–) group with an amine (–NH₂).

- Applications : Intermediate in dye synthesis and pharmaceuticals. Lacks the optical properties of azo compounds but shares reactivity due to nitro and methoxy groups .

(b) 4-Methoxy-2-nitrobenzoic Acid

- Structure : Carboxylic acid (–COOH) substituent at the 1-position.

- Properties : Molecular weight 197.14 g/mol, mp 191–194°C .

- Applications: Used in organic synthesis and as a reagent. Polar functional groups enhance solubility compared to non-polar azo analogs .

(c) 3-Methoxy-4-nitrobenzoic Acid

- Structure : Positional isomer with nitro and methoxy groups at 3- and 4-positions.

- Applications: Research applications in drug impurity reference standards.

Ether and Ester Derivatives

(a) 1-(2-Methoxyethoxy)-4-nitrobenzene

- Structure : Incorporates a methoxyethoxy (–OCH₂CH₂OCH₃) chain.

- Properties : Adopts a synclinal conformation, stabilized by C–H···O hydrogen bonds. Intermediate for dyes and drugs, with enhanced solubility due to the ether chain .

(b) Methyl 5-methoxy-2-nitrobenzoate

Key Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | CAS RN | Key Groups | Melting Point (°C) |

|---|---|---|---|---|

| 2-Methoxy-4-nitroazobenzene | Not reported | Not provided | Azo, –NO₂, –OCH₃ | Not available |

| 4-Dimethylaminoazobenzene | 225.27 | 60-11-7 | Azo, –N(CH₃)₂ | 117–119 |

| 4-Methoxy-2-nitrobenzoic acid | 197.14 | 33844-21-2 | –COOH, –NO₂, –OCH₃ | 191–194 |

| 3-Methoxy-4-nitrobenzoic acid | 197.14 | 89-41-8 | –COOH, –NO₂, –OCH₃ | Not reported |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。